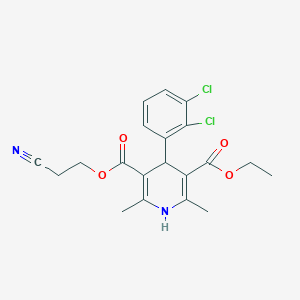

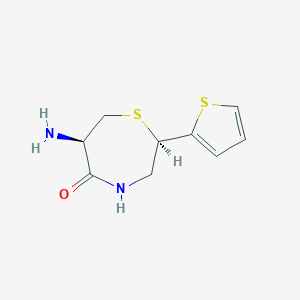

1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine

Descripción general

Descripción

1,4-Dihydropyridines are a class of compounds known for their broad spectrum of biological activities, including acting as calcium channel blockers. They possess a core structure that can be modified in various ways to introduce different functional groups, influencing their chemical and physical properties.

Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives often involves the Hantzsch condensation reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. For derivatives similar to the compound , modifications in the starting materials can lead to the introduction of specific substituents such as cyanoethoxycarbonyl and ethoxycarbonyl groups, alongside chlorophenyl groups (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure determination of 1,4-dihydropyridine derivatives can be performed using techniques like X-ray crystallography. These analyses reveal details about the ring conformation, substituent orientations, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

1,4-Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, influenced by their functional groups. The presence of electron-withdrawing or donating substituents significantly affects their reactivity. For example, compounds with ethoxycarbonyl groups might engage in specific interactions leading to unique reaction pathways (Sakoda et al., 1992).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined by the compound's molecular structure. Chloro-substituted 1,4-dihydropyridines, for example, show specific conformational characteristics and hydrogen bonding patterns that can be analyzed through crystallography to infer physical properties (Caignan & Holt, 2000).

Aplicaciones Científicas De Investigación

Fascinating Variability in Chemistry and Properties

A review by Boča, Jameson, and Linert (2011) focuses on the chemistry and properties of compounds containing pyridine-2,6-diylbis structures, summarizing preparation procedures, properties, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Although this review does not directly mention the compound , it highlights the importance of investigating analogues that could have potential interest in various fields, including scientific research applications (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Parmar, Vala, and Patel (2023) discuss the importance of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways and applications of hybrid catalysts, indicating a potential area where similar compounds could be applied in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Treatment of Wastewater from the Pesticide Industry

Research by Goodwin et al. (2018) into the treatment options for reclaiming wastewater produced by the pesticide industry addresses the removal of toxic pollutants, which could indirectly relate to the environmental impact and treatment methods relevant for the synthesis or breakdown products of complex compounds like the one mentioned (Goodwin et al., 2018).

Sorption of Phenoxy Herbicides

A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of phenoxy herbicides, providing insights into the environmental behavior of chemicals that share structural similarities with the compound . This could be relevant for understanding the environmental impact and behavior of similar compounds (Werner, Garratt, & Pigott, 2012).

Propiedades

IUPAC Name |

5-O-(2-cyanoethyl) 3-O-ethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O4/c1-4-27-19(25)15-11(2)24-12(3)16(20(26)28-10-6-9-23)17(15)13-7-5-8-14(21)18(13)22/h5,7-8,17,24H,4,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPKQWAEXIRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473921 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine | |

CAS RN |

175688-78-5 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)

![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)

![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)